REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC.O(C)[Na]>>[CH3:1][C:2]1([CH3:7])[CH2:5][O:6][C:8](=[O:9])[O:4][CH2:3]1
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Name
|
|
Quantity
|
295 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
NaOCH3
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
O([Na])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a flask
|
Type
|
CUSTOM
|
Details
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equipped with an 18-inch vigreux column
|
Type
|
DISTILLATION
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Details
|
About 230 ml ethanol was distilled
|
Type
|
CUSTOM
|
Details
|
reached 150°-160° C.
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting product was dissolved in benzene
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This product was recrystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC(OC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |